![molecular formula C15H17N3O5 B5621036 3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5621036.png)
3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione
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Overview
Description
This chemical compound belongs to a class of organic molecules known for their complex structure and potentially significant biological activity. The literature provides insights into various related compounds, highlighting their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related benzoxazepine and imidazolidinedione derivatives involves multi-step chemical reactions. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives undergo transformations into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine. These steps demonstrate the complexity and versatility of synthesizing benzoxazepine-based compounds (Milcent, Akhnazarian, & Lensen, 1996).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, showcasing the planar, conjugated, and aromatic nature of these molecules. For example, studies on benzimidazole derivatives bearing a (imidazolidin-2-yl)imino moiety provide valuable information on the molecular architecture and potential interactions of these compounds (Sa̧czewski et al., 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cycloadditions, Michael reactions, and hydroaminations, leading to a wide range of derivatives with diverse chemical properties. For instance, the base-mediated regioselective intramolecular hydroamination of certain precursors has been used to synthesize novel benzoxazepine derivatives (Yavari, Alinezhad, & Shafiee, 2017).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and hydrogen bonding patterns, have been detailed through crystallographic studies. The characterization of benzoxazepine carboxylates, for instance, provides insights into their solid-state structure and potential intermolecular interactions (Govindaraj et al., 2014).
Chemical Properties Analysis
Research on the chemical properties of benzoxazepine and imidazolidinedione derivatives reveals their potential for diverse biological activities. For example, studies on the synthesis and evaluation of new benzoxazine derivatives for their cardiovascular effects suggest that the chemical structure significantly influences biological activity (Touzeau et al., 2003).
properties
IUPAC Name |
3-[2-[7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c19-9-10-1-2-12-11(5-10)7-17(3-4-23-12)14(21)8-18-13(20)6-16-15(18)22/h1-2,5,19H,3-4,6-9H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTLTQFYUXYEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CN3C(=O)CNC3=O)C=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione |
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